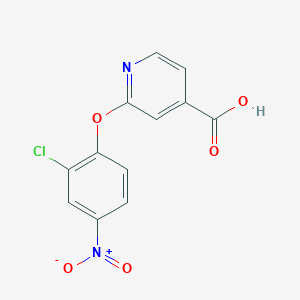

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Description

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is a substituted pyridine derivative characterized by a chloronitrophenoxy group at the 2-position and a carboxylic acid moiety at the 4-position of the pyridine ring. Notably, indicates that commercial availability of this compound has been discontinued, which may reflect challenges in synthesis, stability, or niche application demand .

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O5/c13-9-6-8(15(18)19)1-2-10(9)20-11-5-7(12(16)17)3-4-14-11/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLGVYBZYPEAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid typically involves the following steps:

Nitration of 2-Chlorophenol: The starting material, 2-chlorophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.

Formation of Phenoxy Intermediate: The 2-chloro-4-nitrophenol is then reacted with 4-chloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the phenoxy intermediate.

Final Product Formation: The phenoxy intermediate undergoes further reaction, typically involving heating and purification steps, to yield the final product, 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenoxy Derivatives: From nucleophilic substitution reactions.

Esters: From esterification of the carboxylic acid group.

Scientific Research Applications

Biological Activities

The biological activities of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid can be summarized as follows:

- Antimicrobial Activity : This compound has demonstrated broad-spectrum antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria, fungi, and parasites. Studies indicate that it can inhibit the growth of Mycobacterium tuberculosis and other resistant strains .

- Enzyme Inhibition : It has been explored as a potential inhibitor of specific protein kinases, such as CSNK2A. Research shows that modifications to its structure can enhance its potency and selectivity against these enzymes, which are crucial in regulating cellular processes like proliferation and survival .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity, particularly against coronaviruses. In vitro assays have shown effective inhibition of viral replication at low micromolar concentrations .

Antimicrobial Efficacy

A study investigated the effectiveness of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid against Mycobacterium tuberculosis. The compound was tested in various concentrations, revealing significant inhibition of bacterial growth compared to control groups. The results indicated that structural modifications could enhance its bioactivity against resistant strains.

Enzyme Inhibition

Research focused on the inhibition of CSNK2A kinase by this compound highlighted its potential therapeutic applications in cancer treatment. Using the NanoBRET assay for target engagement, it was found that certain analogs exhibited IC50 values below 1 µM, indicating strong inhibitory effects on cellular proliferation pathways .

Antiviral Activity

In a preliminary investigation into its antiviral properties, derivatives of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid were tested against Mouse Hepatitis Virus (MHV). The results showed effective inhibition at low concentrations, suggesting potential for further development as an antiviral agent .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with pyridine-4-carboxylic acid derivatives bearing distinct substituents, highlighting how structural variations influence properties such as molecular weight, solubility, and reactivity.

Biological Activity

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₁H₈ClN₃O₄

Molecular Weight : 273.65 g/mol

IUPAC Name : 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

The compound features a pyridine ring that is functionalized with a chloro and nitro group, which enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Antiviral Potential : Preliminary studies indicate efficacy against certain viral infections, which could be beneficial in developing antiviral therapies.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which contributes to its therapeutic applications in oxidative stress-related conditions.

Antimicrobial Activity

A study highlighted the compound's effectiveness against specific pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

These results indicate that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, suggesting a selective mechanism of action.

Antiviral Activity

In vitro studies have shown that 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid can inhibit viral replication. For instance, it demonstrated a significant reduction in viral load in cell cultures infected with specific viruses, indicating its potential as an antiviral agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly in Staphylococcus aureus, with an MIC value of 3.12 µg/mL. -

Antiviral Research :

Another investigation focused on the antiviral properties of this compound against influenza viruses. The study reported a notable decrease in viral titers when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for viral infections . -

Oxidative Stress Modulation :

Research has shown that this compound can modulate oxidative stress by scavenging reactive oxygen species (ROS). This property was evaluated in cellular models exposed to oxidative stressors, where the compound significantly reduced cell damage and improved cell viability .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, and how can purity be optimized?

- Methodology : A two-step approach is common:

Condensation : React 2-chloro-4-nitrophenol with a pyridine-4-carboxylic acid precursor (e.g., 2-bromopyridine-4-carboxylic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF under inert conditions .

Cyclization and functionalization : Introduce the phenoxy group via nucleophilic aromatic substitution, optimizing temperature (80–120°C) and reaction time (12–24 hrs) .

- Purity : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity using HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-2 phenoxy linkage, nitro group at C-4 of phenyl) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 323.05) .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (nitro group) .

Q. How should this compound be stored to ensure stability?

- Conditions : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the nitro or carboxylic acid groups. Avoid exposure to moisture or strong bases .

- Stability monitoring : Perform periodic HPLC checks to detect degradation (e.g., nitro reduction or esterification) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for catalytic or drug design applications?

- Approach : Use density functional theory (DFT) to model the electron density distribution, focusing on the nitro group’s electron-withdrawing effects and the carboxylic acid’s acidity. Software like Gaussian or ORCA can calculate HOMO-LUMO gaps (~4.2 eV) and partial charges .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Controlled testing : Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, pH 7.4). Note discrepancies due to polymorphic forms or residual solvents .

- Mitigation : Use lyophilization to isolate anhydrous forms and characterize via X-ray diffraction .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Assay design :

In vitro kinase inhibition : Test against recombinant kinases (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays .

Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) and compare IC₅₀ values .

- Mechanistic insight : Use molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets .

Q. What synthetic challenges arise during scale-up, and how can they be addressed?

- Issues : Low yield in phenoxy coupling due to steric hindrance at pyridine C-2.

- Solutions : Optimize catalyst loading (e.g., switch to CuI/1,10-phenanthroline) or use microwave-assisted synthesis to reduce reaction time .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

- Method : Perform parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. Adjust pH to simulate gastrointestinal (pH 6.5) or blood-brain barrier (pH 7.4) conditions .

- Data interpretation : Low permeability (e.g., Pe < 1 × 10⁻⁶ cm/s) suggests prodrug derivatization (e.g., esterification) may improve bioavailability .

Data Contradiction Analysis

- Example : Conflicting reports on nitro group reactivity under basic conditions.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.